4-Bromo-2-chloro-6-formylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-chloro-6-formylbenzoic acid is an organic compound with the molecular formula C8H4BrClO3 It is a derivative of benzoic acid, characterized by the presence of bromine, chlorine, and formyl functional groups on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-chloro-6-formylbenzoic acid typically involves multi-step organic reactions. One common method is the bromination and chlorination of 4-formylbenzoic acid. The reaction conditions often require the use of bromine and chlorine reagents under controlled temperatures and solvent conditions to ensure selective substitution at the desired positions on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing advanced chemical reactors and purification techniques to achieve high yields and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-2-chloro-6-formylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products:
- Substitution reactions yield derivatives with different functional groups replacing the bromine or chlorine atoms.
- Oxidation of the formyl group results in 4-bromo-2-chloro-6-carboxybenzoic acid.
- Reduction of the formyl group produces 4-bromo-2-chloro-6-hydroxybenzoic acid .
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-chloro-6-formylbenzoic acid is utilized in various scientific research applications:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-chloro-6-formylbenzoic acid depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its interactions with molecular targets and pathways are subject to ongoing research. The presence of bromine, chlorine, and formyl groups influences its reactivity and binding properties .
Vergleich Mit ähnlichen Verbindungen
4-Bromo-2-chlorobenzoic acid: Lacks the formyl group, making it less reactive in certain transformations.
4-Formylbenzoic acid: Lacks the bromine and chlorine atoms, affecting its chemical behavior and applications.
4-Bromo-2-hydroxybenzoic acid: Contains a hydroxyl group instead of chlorine, leading to different reactivity and uses.
Uniqueness: 4-Bromo-2-chloro-6-formylbenzoic acid’s combination of bromine, chlorine, and formyl groups makes it a versatile compound with unique reactivity patterns, enabling its use in diverse chemical and biological applications .
Eigenschaften
Molekularformel |
C8H4BrClO3 |
---|---|
Molekulargewicht |
263.47 g/mol |
IUPAC-Name |
4-bromo-2-chloro-6-formylbenzoic acid |
InChI |
InChI=1S/C8H4BrClO3/c9-5-1-4(3-11)7(8(12)13)6(10)2-5/h1-3H,(H,12,13) |
InChI-Schlüssel |
YLIFHKOQZLAVFO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1C=O)C(=O)O)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.